Vardenafil hydrochloride trihydrate

Catalog No.
S546603
CAS No.
330808-88-3
M.F
C23H40Cl2N6O7S
M. Wt
615.568
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vardenafil hydrochloride trihydrate

CAS Number

330808-88-3

Product Name

Vardenafil hydrochloride trihydrate

IUPAC Name

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride

Molecular Formula

C23H40Cl2N6O7S

Molecular Weight

615.568

InChI

InChI=1S/C23H32N6O4S.ClH.3H2O/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;;;;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H;3*1H2

InChI Key

NEAUGLIJDBPHAY-UHFFFAOYSA-N

SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.O.O.O.Cl

solubility

Soluble in DMSO

Synonyms

BAY 38-9456; BAY-38-9456; BAY38-9456; Vardenafil hydrochloride trihydrate; Vardenafil HCl; Levitra; Staxyn; Vivanza

The exact mass of the compound Vardenafil hydrochloride trihydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Pulmonary Arterial Hypertension (PAH):

PAH is a condition characterized by high blood pressure in the arteries supplying the lungs. Vardenafil hydrochloride trihydrate, as a phosphodiesterase-5 (PDE5) inhibitor, shows promise in relaxing these blood vessels and improving blood flow. Studies suggest it might be beneficial for treating PAH, either alone or in combination with other therapies [].

Heart Failure:

Heart failure is a weakening of the heart muscle, hindering its ability to pump blood effectively. Vardenafil hydrochloride trihydrate's vasodilatory effects (relaxing blood vessels) are being investigated for their potential to improve blood flow and reduce strain on the heart in heart failure patients [].

Chronic Kidney Disease (CKD):

CKD can lead to sexual dysfunction, including ED. Research is underway to determine if Vardenafil hydrochloride trihydrate can improve sexual function in men with CKD, potentially improving their quality of life [].

Raynaud's Phenomenon:

This condition causes fingers and toes to become numb and discolored due to reduced blood flow. Vardenafil hydrochloride trihydrate's vasodilatory properties are being explored for their potential to improve blood flow and alleviate symptoms in Raynaud's phenomenon [].

Female Sexual Dysfunction (FSD):

While primarily used for male ED, Vardenafil hydrochloride trihydrate's effects on blood flow are being investigated for their potential role in treating FSD. However, more research is needed to determine its efficacy and safety in women [].

Vardenafil hydrochloride trihydrate is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), primarily used in the treatment of erectile dysfunction. It is a piperazine derivative with the chemical formula C23H32N6O4SHCl3H2OC_{23}H_{32}N_{6}O_{4}S\cdot HCl\cdot 3H_{2}O and a molecular weight of approximately 579.1 Da. This compound appears as a nearly colorless solid and is soluble in ethanol and 0.1 M hydrochloric acid, though it is only slightly soluble in water .

Vardenafil acts by inhibiting the enzyme phosphodiesterase 5 (PDE5) [, ]. During sexual stimulation, nitric oxide (NO) is released, which activates the enzyme guanylyl cyclase, leading to the production of cyclic guanosine monophosphate (cGMP) []. cGMP relaxes smooth muscle cells in the penis, allowing increased blood flow and erection. PDE5 breaks down cGMP, and Vardenafil inhibits this breakdown, allowing cGMP levels to rise and promote erection [].

Decomposition

Vardenafil is likely to decompose at high temperatures, although specific data is not readily available. The presence of the trihydrate component suggests it might lose water molecules upon heating.

Vardenafil is generally well-tolerated, but side effects like facial flushing, headache, and indigestion can occur []. It can also interact with other medications, particularly nitrates used for heart conditions []. Vardenafil is not recommended for individuals with certain medical conditions like heart disease, uncontrolled high blood pressure, and severe liver or kidney impairment [].

Vardenafil acts by inhibiting the enzyme phosphodiesterase type 5, which is responsible for the breakdown of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. The inhibition of this enzyme leads to increased levels of cGMP, promoting smooth muscle relaxation and enhanced blood flow during sexual stimulation. This mechanism is crucial for achieving and maintaining an erection .

Vardenafil exhibits a high selectivity for PDE5 over other phosphodiesterases, with an inhibitory concentration (IC50) of 0.7 nM for PDE5 compared to significantly higher values for other isoforms, such as PDE1 (180 nM), PDE2 (>10 µM), and PDE6 (11 nM). This selectivity makes vardenafil particularly effective in its therapeutic role while minimizing off-target effects .

In addition to its primary use for erectile dysfunction, vardenafil has been investigated for its potential benefits in conditions like pulmonary hypertension and certain cardiovascular diseases due to its vasodilatory effects .

  • Formation of the Imidazotriazine Core: This involves cyclization reactions that form the imidazo[5,1-f][1,2,4]triazin-4-one structure.
  • Sulfonylation: The introduction of a sulfonamide group is achieved through reactions involving sulfonyl chlorides.
  • Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form to enhance solubility and stability.

These steps may vary depending on specific laboratory protocols and desired purity levels .

Vardenafil hydrochloride trihydrate is primarily used as a pharmaceutical agent for treating erectile dysfunction. Its effectiveness has made it a common choice among healthcare providers. Additionally, ongoing research explores its potential applications in:

  • Pulmonary Hypertension: Due to its vasodilatory properties.
  • Diabetes Management: Investigating effects on diabetic complications related to vascular health.
  • Hepatitis Treatment: Exploring its role in managing liver-related conditions .

  • Alpha Blockers: Concurrent use can lead to hypotension.
  • CYP3A4 Inhibitors: Medications like azole antifungals may increase vardenafil levels, necessitating dose adjustments.
  • Other Erectile Dysfunction Medications: Combining with sildenafil or tadalafil can increase the risk of adverse effects without enhancing therapeutic benefits .

Vardenafil shares similarities with other phosphodiesterase type 5 inhibitors, notably sildenafil and tadalafil. Below is a comparison highlighting their unique characteristics:

CompoundSelectivity for PDE5Onset of ActionDuration of EffectUnique Features
VardenafilHigh (IC50 = 0.7 nM)~30-60 minutesUp to 6 hoursMore potent than sildenafil
SildenafilModerate (IC50 = 3-10 nM)~30-60 minutesUp to 4 hoursFirst PDE5 inhibitor introduced
TadalafilModerate (IC50 = 1 nM)~30 minutesUp to 36 hoursLongest duration; also approved for BPH

Vardenafil's unique potency and selectivity make it particularly effective for erectile dysfunction compared to its counterparts, although tadalafil's longer duration may be preferred in certain clinical scenarios .

Multistep Organic Synthesis Routes from Precursors

The synthesis of vardenafil hydrochloride trihydrate involves a convergent multistep organic synthesis approach that has been optimized for industrial production [5]. The synthetic pathway begins with the preparation of the imidazotriazinone core structure, followed by strategic functionalization to introduce the required substituents [25]. The key starting material is 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f] [1] [2] [4]triazin-4-one, which serves as the foundation for the subsequent synthetic transformations [26].

The synthesis pathway involves a novel convergent route where the chlorosulfonation reaction is positioned at the beginning of the synthetic sequence rather than as a late-stage transformation [5]. This strategic modification improves the overall yield from approximately 20-35% to 45-70% across seven synthetic steps [5] [2]. The improved synthetic route achieves a purity of 99.2% as determined by high-performance liquid chromatography analysis [5].

The first critical step involves chlorosulfonation of the imidazotriazinone precursor using chlorosulfonic acid in dichloromethane at temperatures ranging from 0 to 22 degrees Celsius for approximately 45 minutes [26] [1]. This reaction introduces the sulfonyl chloride functionality that serves as a reactive electrophile for subsequent nucleophilic substitution reactions [1]. The reaction mixture is carefully quenched into ice, followed by extraction with dichloromethane to isolate the sulfonyl chloride intermediate [26].

The second major transformation involves the coupling of the sulfonyl chloride intermediate with N-ethylpiperazine to form the characteristic sulfonamide linkage [26] [1]. This reaction is conducted in dichloromethane at temperatures ranging from -3 to 25 degrees Celsius over a period of 45 minutes to 7-8 hours [26] [1]. The nucleophilic substitution proceeds efficiently to yield the desired vardenafil free base with high selectivity [1].

Table 1: Synthetic Route for Vardenafil Hydrochloride Trihydrate

StepStarting MaterialReagent/SolventTemperature (°C)TimeYield (%)Reference
1. Chlorosulfonation2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f] [1] [2] [4]triazin-4-oneChlorosulfonic acid, Dichloromethane0-2245 minutesNot specified [1] [2] [5] [26]
2. Piperazine CouplingSulfonyl chloride intermediateN-ethylpiperazine, Dichloromethane-3 to 2545 minutes to 7-8 hoursNot specified [1] [2] [5] [26]
3. Salt FormationVardenafil baseConcentrated HCl, Acetone/WaterRoom temperatureVariableNot specified [2] [3] [8]
4. CrystallizationVardenafil hydrochlorideAcetone/Water (12:1 to 15:1)0-54-12 hours70 (overall process) [2] [3]

Alternative synthetic approaches have been developed to further optimize the preparative process [29] [25]. A novel method for the synthesis of imidazo[5,1-f] [1] [2] [4]triazin-4(3H)-ones involves electrophilic N-amination of 3H-imidazoles containing a 4-carbonyl group, followed by cyclization under controlled conditions [25] [29]. This approach provides access to diversely substituted derivatives and has been successfully applied in formal synthesis routes for vardenafil [25].

The use of alternative solvents has been investigated to improve reaction efficiency and environmental sustainability [28]. Studies have demonstrated that acetonitrile can replace dichloromethane in the chlorosulfonation step, resulting in a two-step comprehensive yield of 56% [28]. Similarly, tetrahydrofuran has been employed as an alternative solvent, achieving a yield of 46% with simplified reaction operations [28].

Crystallization Techniques for Trihydrate Formation

The formation of vardenafil hydrochloride trihydrate requires precise control of crystallization conditions to ensure the incorporation of three water molecules into the crystal lattice [2] [3]. The trihydrate form represents the thermodynamically stable modification at ambient conditions and is the preferred solid-state form for pharmaceutical applications [15].

The crystallization process involves the controlled precipitation of vardenafil hydrochloride trihydrate from acetone-water mixtures with specific volume ratios ranging from 12:1 to 15:1 [2] [3]. The optimal crystallization conditions require maintaining temperatures between 0 to 5 degrees Celsius for periods of 4 to 12 hours to ensure complete trihydrate formation [2] [3]. The crystallization process can be enhanced through seeding techniques using pre-formed crystals of the desired polymorph [3].

A critical aspect of trihydrate formation involves the use of anhydrous modification V of vardenafil monohydrochloride as a precursor [2] [3]. This specific crystalline form, containing less than 1% water, serves as an intermediate that transforms into the trihydrate upon controlled hydration [3]. The transformation is achieved by suspending the anhydrous modification V in acetone at molar ratios between 1:90 and 1:100, followed by the addition of water at molar ratios of 1:5.3 to 1:6.8 [3].

The crystallization process requires careful monitoring of water activity and temperature to prevent the formation of alternative hydrated forms or polymorphic variations [8]. The resulting vardenafil monohydrochloride trihydrate exhibits a characteristic melting point of 234 degrees Celsius, distinguishing it from lower-melting polymorphs that exhibit melting points around 192 degrees Celsius [2] [3].

The crystallization technique involves multiple stages including nucleation, crystal growth, and final purification [1]. The precipitated crystals are typically washed with acetone to remove residual impurities and then subjected to vacuum drying at temperatures of 30-35 degrees Celsius for approximately 4 hours [3] [2]. This controlled drying process is essential to maintain the trihydrate structure while removing surface moisture [3].

Quality control during crystallization involves monitoring the water content through thermogravimetric analysis and differential scanning calorimetry [31]. The trihydrate form exhibits characteristic thermal behavior with endothermic peaks corresponding to dehydration and melting processes [31]. X-ray powder diffraction analysis provides definitive identification of the trihydrate form through characteristic diffraction patterns [9] [10].

Polymorphic Control and Phase Transformation Mechanisms

Vardenafil hydrochloride exhibits multiple polymorphic forms with distinct physicochemical properties and stability profiles [12] [14]. The control of polymorphism is critical for ensuring consistent pharmaceutical performance and regulatory compliance [8] [15]. The most important polymorphic forms include the anhydrous free base, anhydrous modification V, monohydrochloride trihydrate with different melting points, dihydrochloride hexahydrate, and amorphous forms [12] [14].

The crystal structure of vardenafil hydrochloride trihydrate has been characterized using synchrotron X-ray powder diffraction data coupled with density functional theory calculations [9] [10]. The compound crystallizes in the monoclinic space group C2/c with unit cell parameters a = 34.78347(16) Å, b = 11.56752(4) Å, c = 14.69308(5) Å, β = 93.3410(4)°, and a unit cell volume of 5901.839(30) ų [9] [10].

Table 2: Crystallographic Properties of Vardenafil Hydrochloride Trihydrate

PropertyValueReference
Molecular FormulaC₂₃H₃₃N₆O₄SCl·3H₂O [9] [10] [17]
Molecular Weight (g/mol)579.1 [17]
Crystal SystemMonoclinic [9] [10]
Space GroupC2/c (#15) [9] [10]
Unit Cell Parameter a (Å)34.78347(16) [9] [10]
Unit Cell Parameter b (Å)11.56752(4) [9] [10]
Unit Cell Parameter c (Å)14.69308(5) [9] [10]
Beta Angle (°)93.3410(4) [9] [10]
Unit Cell Volume (ų)5901.839(30) [9] [10]
Z (molecules per unit cell)8 [9] [10]
Melting Point (°C)234 (anhydrous modification V) [2] [3]
Water Solubility (mg/mL)0.11 [17]

The structural analysis reveals that the fused ring system and phenyl ring are nearly co-planar with an interplanar angle of 6.0 degrees [9] [10]. Two intramolecular hydrogen bonds stabilize this conformation, and the molecular planes stack along the c-axis [9] [10]. The crystal structure features prominent hydrogen bonding networks involving the protonated nitrogen atom, chloride anion, and water molecules [9] [10].

Phase transformation mechanisms involve the conversion between different hydrated and anhydrous forms through controlled dehydration and rehydration processes [3] [8]. The anhydrous modification V serves as a key intermediate in the formation of the stable trihydrate through a specific hydration pathway [3]. This transformation requires precise control of water activity and temperature to prevent the formation of kinetically favored but thermodynamically unstable polymorphs [3].

Table 3: Polymorphic Forms of Vardenafil

FormMelting Point (°C)Water ContentStabilitySolubilityReference
Anhydrous Free BaseNot specified0Less stablepH dependent [12] [15]
Anhydrous Modification VPrecursor to trihydrate<1%IntermediateLow water solubility [2] [3]
Monohydrochloride Trihydrate (192°C)1923 moleculesStablepH dependent, 0.11 mg/mL [2] [3]
Monohydrochloride Trihydrate (234°C)2343 moleculesMost stable at ambient conditionspH dependent, 0.11 mg/mL [2] [3] [15]
Dihydrochloride HexahydrateNot specified6 moleculesHydrated formHigher water solubility [12]
Amorphous FormCold crystallization observedVariableRequires stabilizationEnhanced dissolution [14]

The amorphous form of vardenafil hydrochloride can be prepared through freeze-drying processes and exhibits enhanced apparent solubility compared to crystalline forms [14]. The amorphous dispersion demonstrates improved permeability through biological membranes with approximately 1.3-fold increase compared to the crystalline form [14]. However, the amorphous form requires careful stabilization to prevent unwanted crystallization during storage [14].

Differential scanning calorimetry studies reveal characteristic thermal events for different polymorphic forms [31] [32]. The trihydrate form exhibits a broad endothermic peak from 50-100 degrees Celsius corresponding to water loss, followed by a sharp endothermic peak at 238 degrees Celsius representing drug melting [32]. Cold crystallization phenomena have been observed in amorphous samples, indicating the tendency for molecular rearrangement upon heating [14].

Industrial-Scale Production Challenges and Solutions

The industrial-scale production of vardenafil hydrochloride trihydrate presents several technical and economic challenges that require specialized solutions [19] [20]. The manufacturing process must ensure consistent quality, high yields, and compliance with good manufacturing practice standards while maintaining cost-effectiveness for commercial viability [23] [24].

One of the primary challenges involves scaling up the chlorosulfonation reaction while maintaining temperature control and reaction selectivity [1] [5]. Industrial reactors require specialized heat exchange systems to manage the exothermic nature of the chlorosulfonation process and prevent thermal degradation of sensitive intermediates [1]. The use of continuous flow reactors has been investigated as an alternative to batch processing to improve heat transfer and reaction control [24].

Solvent management and recovery represent significant economic and environmental considerations in large-scale production [5] [19]. The optimized synthetic route employs simplified solvent systems that allow for efficient recovery and reuse of organic solvents, particularly dichloromethane and acetone [5]. Advanced distillation and purification systems are essential for maintaining solvent quality and minimizing waste generation [19].

Table 4: Process Optimization Comparison

ParameterTraditional RouteOptimized RouteImprovement FactorReference
Overall Yield20-35%45-70%1.3-2.0x [5] [2]
Number of Steps7-9 steps7 stepsStreamlined [5]
Purity (HPLC)98-99%99.2%1.01x [5]
Reaction SequenceLate-stage chlorosulfonationEarly chlorosulfonationBetter convergency [5]
Solvent SystemMultiple organic solventsSimplified solvent systemReduced complexity [5] [26]
Crystallization MethodSingle crystallizationControlled seeded crystallizationBetter control [2] [3]
Drying Conditions30-35°C vacuum drying30-35°C vacuum drying 4 hoursOptimized time [2] [3]
Quality ControlStandard analytical methodsEnhanced process controlsEnhanced monitoring [1]

Quality control systems for industrial production require sophisticated analytical capabilities including high-performance liquid chromatography, X-ray powder diffraction, and thermal analysis methods [24] [38]. Process analytical technology has been implemented to enable real-time monitoring of critical quality attributes during manufacturing [24]. Multivariate analysis methods are employed to correlate process parameters with final product quality and enable predictive control strategies [24].

The crystallization step presents particular challenges for industrial scaling due to the requirement for precise control of nucleation and crystal growth kinetics [2] [3]. Large-scale crystallizers must maintain uniform temperature and mixing conditions to ensure consistent trihydrate formation [3]. Automated seeding systems and continuous monitoring of crystal size distribution are essential for maintaining batch-to-batch consistency [3].

Impurity control during large-scale production requires comprehensive understanding of degradation pathways and side reaction mechanisms [38] [39]. Stress testing studies have identified that vardenafil is particularly susceptible to oxidative degradation under peroxide conditions, requiring careful control of oxidizing impurities in raw materials and solvents [38] [39]. The developed stability-indicating analytical methods can detect impurities at levels as low as 0.25 μg/mL with respect to test concentrations [38].

Environmental considerations for industrial production include minimizing organic solvent usage, reducing waste generation, and implementing green chemistry principles [5] [19]. The optimized synthetic route incorporates several environmentally friendly modifications including the use of water instead of organic solvents for certain reaction steps and the implementation of solvent recovery systems [5]. These improvements reduce the environmental burden while maintaining economic viability for commercial production [19].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

White to light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Vardenafil hydrochloride trihydrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Ashour AE, Rahman AF, Kassem MG. Vardenafil dihydrochloride. Profiles Drug Subst Excip Relat Methodol. 2014;39:515-44. doi: 10.1016/B978-0-12-800173-8.00009-X. Review. PubMed PMID: 24794912.
2: Gamidov SI, Iremashvili VV, Popova AIu. [Modernity in the treatment of erectile dysfunction: Levitra (vardenafil) in the form of oral dispersible tablet]. Urologiia. 2013 May-Jun;(3):102-4, 106. Review. Russian. PubMed PMID: 23987060.
3: Venhuis BJ, de Kaste D. Towards a decade of detecting new analogues of sildenafil, tadalafil and vardenafil in food supplements: a history, analytical aspects and health risks. J Pharm Biomed Anal. 2012 Oct;69:196-208. doi: 10.1016/j.jpba.2012.02.014. Epub 2012 Mar 8. Review. PubMed PMID: 22464558.
4: Sanford M. Vardenafil orodispersible tablet. Drugs. 2012 Jan 1;72(1):87-98. doi: 10.2165/11208270-000000000-00000. Review. PubMed PMID: 22191797.
5: Chung E, Broc GB. A state of art review on vardenafil in men with erectile dysfunction and associated underlying diseases. Expert Opin Pharmacother. 2011 Jun;12(8):1341-1348. doi: 10.1517/14656566.2011.584064. Review. PubMed PMID: 21548725.
6: Wang HY, Huang YF. [Vardenafil for refractory erectile dysfunction: the latest advances]. Zhonghua Nan Ke Xue. 2009 Nov;15(11):1035-8. Review. Chinese. PubMed PMID: 20218319.
7: Morales AM, Mirone V, Dean J, Costa P. Vardenafil for the treatment of erectile dysfunction: an overview of the clinical evidence. Clin Interv Aging. 2009;4:463-72. Epub 2009 Dec 29. Review. PubMed PMID: 20054411; PubMed Central PMCID: PMC2801586.
8: Rice KR, Dean RC. Vardenafil: efficacy, tolerability and future directions. Expert Opin Drug Metab Toxicol. 2009 May;5(5):553-62. doi: 10.1517/17425250902884108 . Review. PubMed PMID: 19416089.
9: Mirone V, Fusco F, Rossi A, Sicuteri R, Montorsi F. Tadalafil and vardenafil vs sildenafil: a review of patient-preference studies. BJU Int. 2009 May;103(9):1212-7. doi: 10.1111/j.1464-410X.2008.08267.x. Epub 2008 Dec 8. Review. Erratum in: BJU Int. 2011 Apr;107(7):1166. PubMed PMID: 19154480.
10: Eardley I, Lee JC, Guay AT. Global experiences with vardenafil in men with erectile dysfunction and underlying conditions. Int J Clin Pract. 2008 Oct;62(10):1594-603. doi: 10.1111/j.1742-1241.2008.01852.x. Review. PubMed PMID: 18822030.
11: Reffelmann T, Kloner RA. Vardenafil: a selective inhibitor of phosphodiesterase-5 for the treatment of erectile dysfunction. Expert Opin Pharmacother. 2007 May;8(7):965-74. Review. PubMed PMID: 17472542.
12: Doggrell S. Do vardenafil and tadalafil have advantages over sildenafil in the treatment of erectile dysfunction? Int J Impot Res. 2007 May-Jun;19(3):281-95. Epub 2006 Dec 21. Review. PubMed PMID: 17183346.
13: Hong K, Jiang H. [Safety and tolerability of Vardenafil]. Zhonghua Nan Ke Xue. 2006 Sep;12(9):857-60. Review. Chinese. PubMed PMID: 17009542.
14: Sommer F. Potency and selectivity of vardenafil: a phosphodiesterase Type 5 inhibitor. Expert Opin Drug Metab Toxicol. 2005 Aug;1(2):295-301. Review. PubMed PMID: 16922644.
15: Montorsi F, Salonia A, Briganti A, Barbieri L, Zanni G, Suardi N, Cestari A, Montorsi P, Rigatti P. Vardenafil for the treatment of erectile dysfunction: a critical review of the literature based on personal clinical experience. Eur Urol. 2005 May;47(5):612-21. Epub 2005 Jan 26. Review. PubMed PMID: 15826752.
16: Doggrell SA. Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction. Expert Opin Pharmacother. 2005 Jan;6(1):75-84. Review. PubMed PMID: 15709885.
17: Huang YR. [Vardenafil for the treatment of men with erectile dysfunction after radical retropubic prostatectomy]. Zhonghua Nan Ke Xue. 2005 Jan;11(1):76-9. Review. Chinese. PubMed PMID: 15704689.
18: Eardley I. Vardenafil: a new oral treatment for erectile dysfunction. Int J Clin Pract. 2004 Aug;58(8):801-6. Review. PubMed PMID: 15372854.
19: Markou S, Perimenis P, Gyftopoulos K, Athanasopoulos A, Barbalias G. Vardenafil (Levitra) for erectile dysfunction: a systematic review and meta-analysis of clinical trial reports. Int J Impot Res. 2004 Dec;16(6):470-8. Review. PubMed PMID: 15229625.
20: Bischoff E. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events. Int J Impot Res. 2004 Jun;16 Suppl 1:S34-7. Review. PubMed PMID: 15224134.

Explore Compound Types